

Comparative Biological Activity of Substituted Benzamide Derivatives: An Analogical Study

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Compound of Interest

Compound Name: Methyl 3-amino-2-methylbenzoate

Cat. No.: B101988

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For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of a series of N-substituted benzamide derivatives. Due to a lack of comprehensive comparative studies on **Methyl 3-amino-2-methylbenzoate** derivatives in the available scientific literature, this guide presents data on structurally related N-benzamide compounds to provide insights into potential structure-activity relationships.

This document summarizes quantitative antimicrobial activity data, details the experimental protocols used for these evaluations, and provides visualizations of the experimental workflow. The presented data is based on a study of newly synthesized benzamide compounds, highlighting their potential as antimicrobial agents.^[1]

Antimicrobial Activity Comparison

The antimicrobial efficacy of a series of synthesized N-substituted benzamide derivatives was evaluated against Gram-positive (*Bacillus subtilis*) and Gram-negative (*Escherichia coli*) bacteria. The results, presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, are summarized below.

Table 1: Antimicrobial Activity of N-Substituted Benzamide Derivatives^[1]

Compound ID	Gram-Positive Bacteria (B. subtilis)	Gram-Negative Bacteria (E. coli)
Zone of Inhibition (mm)	MIC (µg/mL)	
5a	25	6.25
6b	24	6.25
6c	-	-

Note: '-' indicates data not reported in the source.

Structure-Activity Relationship (SAR) Insights

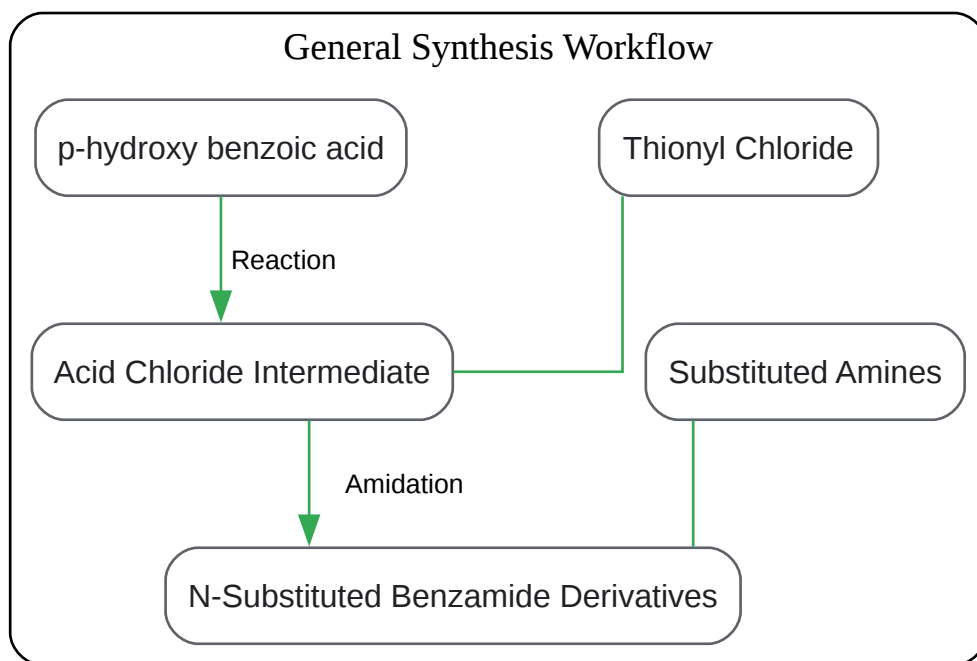
The preliminary data suggests that the nature and position of substituents on the benzamide scaffold play a crucial role in determining the antimicrobial activity and spectrum. Compound 5a demonstrated broad-spectrum activity, inhibiting the growth of both *B. subtilis* and *E. coli*. In contrast, compounds 6b and 6c exhibited more specific activity, with 6b being more effective against the Gram-positive *B. subtilis* and 6c against the Gram-negative *E. coli*.^[1]

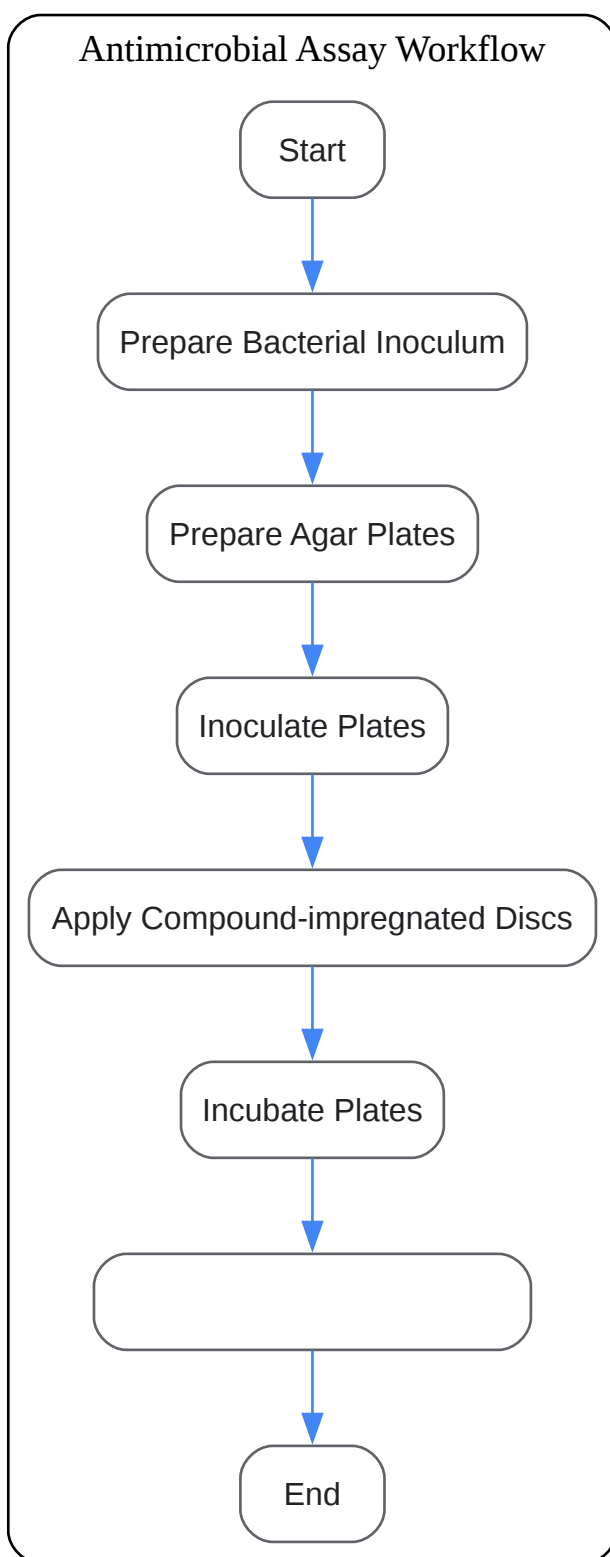
Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the evaluation of antimicrobial activity.

Synthesis of N-Substituted Benzamide Derivatives

A series of twelve benzamide compounds were synthesized for this study.^[1] The general synthetic scheme is outlined below.





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References

- 1. nanobioletters.com [nanobioletters.com]
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